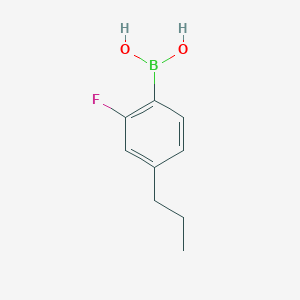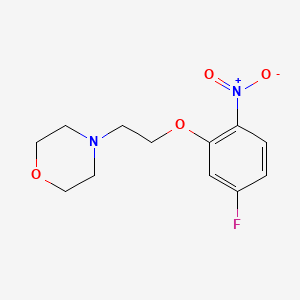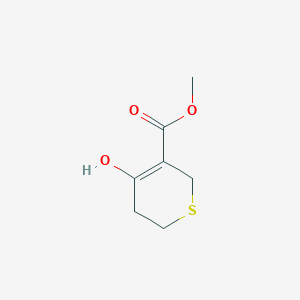
1-(4-Bromophenyl)-2-methylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-methylbenzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and o-phenylenediamine.
Cyclization Reaction: The key step involves the cyclization of 4-bromoaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core.
Methylation: The final step involves the methylation of the benzimidazole core to introduce the methyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes The reaction conditions are optimized to ensure high yield and purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-2-methylbenzimidazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-phenyl)-2-methyl-1H-benzoimidazole: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluoro-phenyl)-2-methyl-1H-benzoimidazole: Contains a fluorine atom in place of bromine.
1-(4-Iodo-phenyl)-2-methyl-1H-benzoimidazole: Features an iodine atom instead of bromine.
Uniqueness: 1-(4-Bromophenyl)-2-methylbenzimidazole is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in unique interactions and reactions that are not possible with other halogens.
Eigenschaften
Molekularformel |
C14H11BrN2 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-methylbenzimidazole |
InChI |
InChI=1S/C14H11BrN2/c1-10-16-13-4-2-3-5-14(13)17(10)12-8-6-11(15)7-9-12/h2-9H,1H3 |
InChI-Schlüssel |
YNMKCWVCXNWXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Bis{[(2R)-oxiran-2-yl]methyl}benzenesulfonamide](/img/structure/B8478319.png)

![8-(2-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8478329.png)




![7-[5-(3-Hydroxyoct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B8478378.png)

